molecular formula C19H14O7S B085856 Pyrocatechol violet CAS No. 115-41-3

Pyrocatechol violet

Cat. No. B085856
CAS RN: 115-41-3
M. Wt: 386.4 g/mol
InChI Key: RRRCKIRSVQAAAS-UHFFFAOYSA-N
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Description

Pyrocatechol Violet (PV) is a sulfone phthalein dye . It chelates metal ions and the metal-PV complex is bluish-violet in color . It is also a pH indicator with a transition interval from 0 - 8 (red to violet) .


Synthesis Analysis

The synthesis of Pyrocatechol Violet involves complex processes . It has been used in the formation of dye-metal complexes . The reaction is first order to [PCVH] and half order to [NO2G] .


Molecular Structure Analysis

The molecular structure of Pyrocatechol Violet can be found in various sources .


Chemical Reactions Analysis

Pyrocatechol Violet is used in spectrophotometric and novel optical methods of analysis . It forms binary and ternary complexes in these methods . It also reacts with nitrite ion in aqueous acidic medium .


Physical And Chemical Properties Analysis

Pyrocatechol Violet has a molecular formula of C19H14O7S and a molecular weight of 386.4 g/mol . It is known to be unstable when alkaline .

Scientific Research Applications

  • Colorimetric Detection of Tin : PV forms a red-colored complex with quadrivalent tin, which can be used for colorimetric determination of tin. This is particularly significant as bivalent tin does not form a complex with PV, allowing for specific detection of quadrivalent tin (Ross & White, 1961).

  • Dopamine Detection and Monitoring of Tyrosinase Activity : PV in combination with Sn(4+) can detect dopamine in neutral aqueous solutions with high selectivity and sensitivity. This ensemble is also useful in monitoring tyrosinase activity, offering potential applications in biochemical studies (Xu & Yoon, 2011).

  • Inhibition of Protein Synthesis : PV inhibits the synthesis of globin in reticulocyte lysates and affects the initiation of protein synthesis by inducing breakdown of polyribosomes to single ribosomes and ribosomal subunits. This property of PV has implications in studying protein synthesis and potential therapeutic applications (Huang & Grollman, 1973).

  • Spectrophotometric Determination of Zirconium : PV forms a blue complex with zirconium, allowing for its spectrophotometric determination in dilute sulfuric acid solutions. This method is highly sensitive and specific for zirconium detection (Young, French & White, 1958).

  • Optical Sensor Development : PV has been utilized in developing spectrophotometric and novel optical methods of analysis, particularly in the formation of binary and ternary complexes with various metal ions. This includes applications in creating more efficient test scales and optical sensors (Ivanov & Kochelayeva, 2006).

  • Electrochemical Sensing Applications : PV has been used in the electrochemical detection of NADH and ethanol at low potential, exhibiting excellent electrocatalytic activity. This has implications in the development of sensitive and economic biosensors (Zhu et al., 2014).

Safety And Hazards

Pyrocatechol Violet can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its vapors or mists, and to avoid contact with skin and eyes .

Future Directions

There are ongoing studies on the use of Pyrocatechol Violet in various applications. For instance, it has been used for the selective detection of glyphosate . It has also been used in the development of a test kit for the selective detection of glyphosate .

properties

IUPAC Name

4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRCKIRSVQAAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H14O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059429
Record name 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-
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Molecular Weight

386.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystalline powder; [Alfa Aesar MSDS]
Record name Pyrocatechol violet
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Product Name

Pyrocatechol violet

CAS RN

115-41-3
Record name Pyrocatechol violet
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Record name 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-
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Record name Catechol violet
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Record name 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,590
Citations
Q Wang, YF Nie, XY Chen, ZH Xiao, ZJ Zhang - Journal of Power Sources, 2016 - Elsevier
… In present work, we demonstrate a simple but effective redox additive of pyrocatechol violet (abbr. PCV) to largely promote the capacitive performances especially when carried out in …
Number of citations: 25 www.sciencedirect.com
MT Huang, AP Grollman - Biochemical and Biophysical Research …, 1973 - Elsevier
… Pyrocatechol violet inhibits synthesis of globin in reticulocyte … Pyrocatechol violet induces sequential breakdown of … Pyrocatechol violet is as active as aurintricar☐ylic acid in this …
Number of citations: 21 www.sciencedirect.com
IM Steinberg, A Lobnik, OS Wolfbeis - Sensors and Actuators B: Chemical, 2003 - Elsevier
A non-specific photometric metal ion indicator Pyrocatechol Violet (PV) was tested for its potential use in a metal-sensitive optrode membrane. The water soluble indicator was …
Number of citations: 104 www.sciencedirect.com
WJ Ross, JC White - Analytical Chemistry, 1961 - ACS Publications
… Pyrocatechol Violet has been applied as a sensitive reagent for the colorimetric … Bivalent tin does not form a complex with Pyrocatechol Violet. Interference is produced by those metal …
Number of citations: 74 pubs.acs.org
HB Corbin - Analytical Chemistry, 1973 - ACS Publications
… phenyl fluorone (2-4) and pyrocatechol violet (5-7). Methods using these reagents have … Because the reagent-tin complex is water soluble, the pyrocatechol violet-tin reaction was …
Number of citations: 64 pubs.acs.org
R Saxena, AK Singh - Analytica Chimica Acta, 1997 - Elsevier
Amberlite XAD-2 has been functionalized by coupling it, through the NN group, with Pyrocatechol Violet (PV), and the resulting resin has been characterized by elemental analysis, …
Number of citations: 144 www.sciencedirect.com
SM Golabi, HR Zare, M Hamzehloo - Microchemical journal, 2001 - Elsevier
… Recently, the preparation of a pyrocatechol violet (PCV) modified glassy carbon electrode … In this work, we have reported a pyrocatechol violet modified glassy carbon electrode (PCV-…
Number of citations: 113 www.sciencedirect.com
DC McAvoy, RC Santore, JD Shosa… - Soil Science Society of …, 1992 - Wiley Online Library
… This study was conducted to compare the pyrocatechol violet (PCV) and 8-hydroxyquinoline (oxine) methods for the determination of monomeric Al fractions. A strongly acidic cation-…
Number of citations: 76 acsess.onlinelibrary.wiley.com
ACS Costa, LSG Teixeira, SLC Ferreira - Talanta, 1995 - Elsevier
… In the present paper, a new procedure using Pyrocatechol Violet (PCV) for the determination of tin in copper-based alloys is proposed. The use of HEDTA as masking agent allowed tin …
Number of citations: 39 www.sciencedirect.com
Q Sheng, H Yu, J Zheng - Electrochimica acta, 2007 - Elsevier
A pyrocatechol violet (PCV) modified carbon ceramic electrode (CCE) prepared by sol–gel technique was reported for the first time in this paper. By immersing the CCE in aqueous …
Number of citations: 41 www.sciencedirect.com

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